EMD638683 (S-Form)
Overview
Description
EMD638683 S-Form is a highly selective inhibitor of serum and glucocorticoid-inducible kinase 1 (SGK1). This compound has shown significant potential in various scientific research applications due to its ability to inhibit SGK1 with an IC50 value of 3 μM . SGK1 is involved in numerous cellular processes, including sodium transport, cell survival, and proliferation, making EMD638683 S-Form a valuable tool in studying these pathways.
Scientific Research Applications
EMD638683 S-Form has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of SGK1 and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of SGK1 in cell survival, proliferation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in conditions like hypertension, cancer, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SGK1
Mechanism of Action
EMD638683 (S-Form) is a highly selective inhibitor of the serum and glucocorticoid-inducible kinase 1 (SGK1) with an IC50 of 3 μM . It binds to fatty acids and prevents their release from the cell, acting as a cytosolic Ca2+ chelator . It has also been shown to block the activation of toll-like receptor (TLR) signaling pathways, which are involved in the inflammatory response to invading organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMD638683 S-Form involves several steps, starting with the preparation of the key intermediate, 3,5-difluorophenylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, hydrazinolysis, and acylation, to yield the final product .
Industrial Production Methods
Industrial production of EMD638683 S-Form typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
EMD638683 S-Form undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of EMD638683 S-Form can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
EMD638683 R-Form: Another enantiomer of EMD638683 with similar inhibitory effects on SGK1.
GSK650394: A selective SGK1 inhibitor with an IC50 value of 62 nM.
SGK1 Inhibitor II: A potent inhibitor of SGK1 with an IC50 value of 2.7 μM
Uniqueness
EMD638683 S-Form is unique due to its high selectivity and potency in inhibiting SGK1. Its ability to selectively target SGK1 without significantly affecting other kinases makes it a valuable tool in studying SGK1-related pathways and developing therapeutic agents targeting this kinase .
Properties
IUPAC Name |
N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735350 | |
Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184940-46-2 | |
Record name | N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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